molecular formula C13H10N2OS B13874944 2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

Cat. No.: B13874944
M. Wt: 242.30 g/mol
InChI Key: DBALCEVFZHKDNL-UHFFFAOYSA-N
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Description

2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is a heterocyclic compound that features both a pyridine and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the reaction of 3-methylpyridine with benzothiazole under oxidative conditions. One common method involves the use of m-chloroperoxybenzoic acid in dichloromethane as the oxidizing agent . The reaction is carried out under stirring conditions at room temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atom in the pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions, such as halogenation or alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to its specific combination of pyridine and benzothiazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

2-(3-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C13H10N2OS/c1-9-5-4-8-15(16)12(9)13-14-10-6-2-3-7-11(10)17-13/h2-8H,1H3

InChI Key

DBALCEVFZHKDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C2=NC3=CC=CC=C3S2

Origin of Product

United States

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